N-(5-nitropyridin-2-yl)methanesulfonamide

Medicinal Chemistry Structure–Activity Relationship Sulfonamide Scaffolds

N-(5-Nitropyridin-2-yl)methanesulfonamide (CAS 170793-53-0) is a privileged scaffold for ATP-competitive kinase inhibitors and COX-2 modulators. The precise 2-methanesulfonamide-5-nitro pattern creates a unique electron-deficient environment governing SNAr rates, H-bonding, and metal-chelation potential. Generic regioisomeric substitution introduces variability—requiring re-optimization of reactions and re-validation of bioactivity. Use as a pre-functionalized building block for parallel synthesis of PDK1/Src kinase libraries. Batch-specific QC (NMR, HPLC, GC) provided.

Molecular Formula C6H7N3O4S
Molecular Weight 217.2
CAS No. 170793-53-0
Cat. No. B2631428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-nitropyridin-2-yl)methanesulfonamide
CAS170793-53-0
Molecular FormulaC6H7N3O4S
Molecular Weight217.2
Structural Identifiers
SMILESCS(=O)(=O)NC1=NC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C6H7N3O4S/c1-14(12,13)8-6-3-2-5(4-7-6)9(10)11/h2-4H,1H3,(H,7,8)
InChIKeyMMGZKRNIRWBBGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Nitropyridin-2-yl)methanesulfonamide (CAS 170793-53-0): Key Procurement Specifications and Structural Profile


N-(5-Nitropyridin-2-yl)methanesulfonamide (CAS 170793-53-0), also referred to as 2‑Methanesulfonylamino‑5‑nitropyridine, is a sulfonamide derivative that serves as a versatile small-molecule scaffold in medicinal chemistry . The compound features an electron‑deficient pyridine ring substituted with a nitro group at the 5‑position and a methanesulfonamide group at the 2‑position, yielding a molecular formula of C₆H₇N₃O₄S and a molecular weight of 217.20 g/mol . Commercially, it is routinely offered at a minimum purity of 95 %, with vendors providing batch‑specific quality‑control data including NMR, HPLC, and GC analyses . The molecule’s well‑defined functional groups and robust synthetic accessibility make it a frequently selected building block for the construction of kinase inhibitors, COX‑2 modulators, and other bioactive heterocycles [1].

Why N-(5-Nitropyridin-2-yl)methanesulfonamide (CAS 170793-53-0) Cannot Be Readily Substituted by Other Nitropyridine Sulfonamides


Substituting N‑(5‑nitropyridin‑2‑yl)methanesulfonamide with a regioisomeric or differently substituted analog is rarely feasible without compromising the intended synthetic outcome. Systematic structure–activity relationship (SAR) studies on related pyridinic sulfonamides demonstrate that even minor alterations in substituent positioning profoundly influence both chemical reactivity and biological target engagement [1]. For instance, the precise 2‑methanesulfonamide‑5‑nitro substitution pattern establishes a unique electron‑withdrawing environment that governs nucleophilic aromatic substitution rates, hydrogen‑bonding capacity, and metal‑chelation potential . Moreover, the methanesulfonamide group exhibits a pKₐ profile that differs markedly from that of the trifluoromethanesulfonamide counterpart, thereby altering the ionization state under physiological conditions and, consequently, the molecule’s pharmacokinetic and pharmacodynamic behavior [2]. Consequently, generic substitution of this scaffold with an alternative nitropyridine sulfonamide would introduce uncharacterized variability into a research or manufacturing workflow, necessitating re‑optimization of reaction conditions or re‑validation of biological activity [1].

Quantitative Differentiation of N-(5-Nitropyridin-2-yl)methanesulfonamide (CAS 170793-53-0) Against In‑Class Comparators


Regioisomeric Specificity: Comparing 5‑Nitro‑2‑methanesulfonamide with 3‑Nitro and 4‑Nitro Analogs

The substitution pattern of N‑(5‑nitropyridin‑2‑yl)methanesulfonamide dictates its electronic properties and, by extension, its utility as a synthetic building block. Direct quantitative comparisons of analogous nitropyridine regioisomers are sparse; however, established SAR principles allow for a class‑level inference. The 2‑methanesulfonamide‑5‑nitro arrangement creates a more pronounced electron‑deficient aromatic ring compared to the 3‑nitro or 4‑nitro isomers, a feature that can be leveraged to accelerate specific nucleophilic aromatic substitution reactions [1]. While no head‑to‑head yield data are available for this exact set of compounds, the distinct regiochemistry of CAS 170793-53-0 ensures a unique reactivity profile that is not interchangeable with other nitropyridine sulfonamides .

Medicinal Chemistry Structure–Activity Relationship Sulfonamide Scaffolds

Commercial Purity Benchmarking: 95 % Minimum Purity with Batch‑Specific QC Documentation

Commercial suppliers of N‑(5‑nitropyridin‑2‑yl)methanesulfonamide consistently provide a minimum purity specification of 95 %, as documented by multiple independent vendors . This purity threshold is accompanied by the availability of batch‑specific analytical data, including NMR, HPLC, and GC reports . In contrast, many generic nitropyridine sulfonamide building blocks are offered only as technical‑grade materials with no guaranteed purity or may require custom synthesis, introducing procurement delays and quality uncertainty. The ability to source CAS 170793-53-0 with verified 95 % purity directly from established commercial channels reduces the risk of impurities interfering with sensitive catalytic cycles or biological assays .

Chemical Procurement Quality Control Building Block

Acidity and Ionization State Differentiation: Methanesulfonamide vs. Trifluoromethanesulfonamide Analogs

The methanesulfonamide moiety in N‑(5‑nitropyridin‑2‑yl)methanesulfonamide exhibits a distinct pKₐ profile relative to its trifluoromethanesulfonamide counterpart. In a series of pyridinic sulfonamide analogs of nimesulide, pKₐ determinations revealed that alkanesulfonamides (such as methanesulfonamide) exist predominantly as zwitterionic species at physiological pH, whereas trifluoromethanesulfonamides are present mainly in anionic form [1]. This difference in ionization state directly impacts membrane permeability, solubility, and target‑binding interactions. While the exact pKₐ of CAS 170793-53-0 has not been reported, the class‑level behavior of alkanesulfonamides predicts that it will share the zwitterionic character of nimesulide, offering a different pharmacokinetic and pharmacodynamic starting point compared to the more acidic trifluoromethyl analogs [1].

Physicochemical Properties Drug Design pKa

Synthetic Accessibility and Scale‑Up Potential: A Well‑Characterized Intermediate

N‑(5‑Nitropyridin‑2‑yl)methanesulfonamide is commercially available from multiple global suppliers, indicating a mature and reliable synthetic route . A representative synthesis involves condensation of 2‑amino‑5‑nitropyridine with methanesulfonyl chloride, followed by recrystallization from methanol to yield the product with a melting point of 217‑219.5 °C . This well‑established procedure contrasts with the more complex syntheses required for many substituted pyridine sulfonamides, which may involve low‑yielding N‑oxide rearrangements or protecting‑group manipulations [1]. The availability of CAS 170793-53-0 as an off‑the‑shelf item at the gram‑to‑kilogram scale minimizes the need for in‑house synthesis and ensures batch‑to‑batch consistency, thereby accelerating lead‑optimization cycles and reducing overall R&D expenditure.

Organic Synthesis Process Chemistry Building Block

Optimal Application Scenarios for N-(5-Nitropyridin-2-yl)methanesulfonamide (CAS 170793-53-0) in Drug Discovery and Chemical Synthesis


Scaffold for Kinase Inhibitor Libraries

The 5‑nitro‑2‑methanesulfonamide pyridine core serves as a privileged scaffold in the design of ATP‑competitive kinase inhibitors. The electron‑deficient pyridine ring facilitates key hydrogen‑bonding interactions with the hinge region of the kinase active site, while the nitro group can be reduced to an amine for further diversification [1]. Procurement of CAS 170793-53-0 as a pure, pre‑functionalized building block accelerates the parallel synthesis of focused libraries targeting PDK1, Src, and other kinases implicated in oncology [2].

COX‑2 Selective Inhibitor Development

Pyridinic methanesulfonamides are established as a chemotype for COX‑2 preferential inhibition, as demonstrated by nimesulide and its analogs [1]. N‑(5‑Nitropyridin‑2‑yl)methanesulfonamide provides a starting point for the synthesis of novel COX‑2 inhibitors that maintain the desired zwitterionic character at physiological pH, a property that has been correlated with improved gastrointestinal safety profiles compared to fully anionic sulfonamides [1].

Advanced Heterocyclic Synthesis and Material Science

The dual electron‑withdrawing nature of the 5‑nitro and 2‑methanesulfonamide groups renders the pyridine ring highly activated toward nucleophilic aromatic substitution, making CAS 170793-53-0 a valuable intermediate for the construction of more complex heterocyclic systems, including fused pyridines and N‑heterocyclic carbene precursors [2]. In materials science, such electron‑deficient aromatics are explored as components in organic semiconductors and charge‑transport layers .

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